Cas no 883539-32-0 ((2-Methoxy-3-methylbutyl)(methyl)amine)

2-Methoxy-3-methylbutyl)(methyl)amine is a tertiary amine compound characterized by its methoxy and methyl substituents on a butyl backbone. This structure imparts unique reactivity and solubility properties, making it suitable for applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The methoxy group enhances its polarity, improving compatibility with polar solvents, while the branched alkyl chain contributes to steric effects that may influence selectivity in catalytic reactions. Its well-defined molecular structure allows for precise functionalization, offering advantages in controlled synthesis processes. The compound is typically handled under inert conditions due to its potential sensitivity to oxidation or hydrolysis.
(2-Methoxy-3-methylbutyl)(methyl)amine structure
883539-32-0 structure
Product name:(2-Methoxy-3-methylbutyl)(methyl)amine
CAS No:883539-32-0
MF:C7H17NO
MW:131.215982198715
CID:6195146
PubChem ID:62445234

(2-Methoxy-3-methylbutyl)(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • EN300-7061935
    • (2-methoxy-3-methylbutyl)(methyl)amine
    • AKOS011733329
    • 883539-32-0
    • (2-Methoxy-3-methylbutyl)(methyl)amine
    • Inchi: 1S/C7H17NO/c1-6(2)7(9-4)5-8-3/h6-8H,5H2,1-4H3
    • InChI Key: SXUCXFYRORONCP-UHFFFAOYSA-N
    • SMILES: O(C)C(CNC)C(C)C

Computed Properties

  • Exact Mass: 131.131014166g/mol
  • Monoisotopic Mass: 131.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 63.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 21.3Ų

(2-Methoxy-3-methylbutyl)(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7061935-0.25g
(2-methoxy-3-methylbutyl)(methyl)amine
883539-32-0
0.25g
$485.0 2023-05-25
Enamine
EN300-7061935-1.0g
(2-methoxy-3-methylbutyl)(methyl)amine
883539-32-0
1g
$528.0 2023-05-25
Enamine
EN300-7061935-5.0g
(2-methoxy-3-methylbutyl)(methyl)amine
883539-32-0
5g
$1530.0 2023-05-25
Enamine
EN300-7061935-0.1g
(2-methoxy-3-methylbutyl)(methyl)amine
883539-32-0
0.1g
$464.0 2023-05-25
Enamine
EN300-7061935-0.5g
(2-methoxy-3-methylbutyl)(methyl)amine
883539-32-0
0.5g
$507.0 2023-05-25
Enamine
EN300-7061935-0.05g
(2-methoxy-3-methylbutyl)(methyl)amine
883539-32-0
0.05g
$443.0 2023-05-25
Enamine
EN300-7061935-2.5g
(2-methoxy-3-methylbutyl)(methyl)amine
883539-32-0
2.5g
$1034.0 2023-05-25
Enamine
EN300-7061935-10.0g
(2-methoxy-3-methylbutyl)(methyl)amine
883539-32-0
10g
$2269.0 2023-05-25

(2-Methoxy-3-methylbutyl)(methyl)amine Related Literature

Additional information on (2-Methoxy-3-methylbutyl)(methyl)amine

Introduction to (2-Methoxy-3-methylbutyl)(methyl)amine (CAS No. 883539-32-0)

(2-Methoxy-3-methylbutyl)(methyl)amine, also known by its CAS number 883539-32-0, is a chemical compound that has garnered attention in various scientific and industrial applications. This compound is a derivative of amines, specifically a tertiary amine, and its structure consists of a methyl group attached to an amine functional group, with the remaining two substituents being a methoxy group and a methyl group on the butyl chain.

The chemical formula of (2-Methoxy-3-methylbutyl)(methyl)amine is C9H17NO, and its molecular weight is approximately 149.24 g/mol. The compound is characterized by its unique structure, which includes a branching at the third carbon of the butyl chain, creating a methyl branch and a methoxy group at the second carbon. This structural arrangement imparts specific chemical properties that make it valuable in various applications.

Recent studies have highlighted the potential of (2-Methoxy-3-methylbutyl)(methyl)amine in the field of organic synthesis, particularly in the development of bioactive compounds. Researchers have explored its role as an intermediate in the synthesis of pharmaceutical agents, where its amine functionality can be utilized for forming bonds with other molecules, such as acids or aldehydes.

In terms of physical properties, (2-Methoxy-3-methylbutyl)(methyl)amine is typically a liquid at room temperature, with a boiling point around 115°C under standard pressure. Its solubility in water is moderate, making it suitable for use in both aqueous and organic solvents depending on the application requirements.

The synthesis of (2-Methoxy-3-methylbutyl)(methyl)amine involves several steps, including alkylation and substitution reactions. One common method involves the reaction of methylamine with an appropriate alkyl halide or tosylate derivative containing the methoxy and methyl substituents on the butyl chain. Optimization of reaction conditions, such as temperature and catalyst selection, has been a focus of recent research to improve yield and purity.

In addition to its role in organic synthesis, (2-Methoxy-3-methylbutyl)(methyl)amine has been investigated for its potential in materials science. Its ability to form stable complexes with metal ions has led to its consideration as a ligand in coordination chemistry. Recent studies have demonstrated its effectiveness in stabilizing metal nanoparticles, which could have applications in catalysis and sensing technologies.

The toxicological profile of (2-Methoxy-3-methylbutyl)(methyl)amine has also been studied to assess its safety for industrial use. Acute toxicity studies indicate that it poses minimal risk when handled appropriately, though prolonged exposure or ingestion should be avoided due to potential irritation effects.

In conclusion, (2-Methoxy-3-methylbutyl)(methyl)amine (CAS No. 883539-32-0) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in fields ranging from pharmaceuticals to materials science.

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